![molecular formula C24H25N5OS B2802245 4-(1-benzyl-1H-benzo[d]imidazol-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide CAS No. 1211675-49-8](/img/structure/B2802245.png)

4-(1-benzyl-1H-benzo[d]imidazol-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

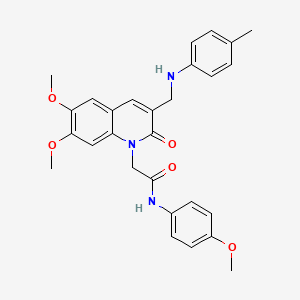

The compound “4-(1-benzyl-1H-benzo[d]imidazol-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide” is a derivative of carboxylic acid ester and can be used as a pharmaceutical intermediate .

Synthesis Analysis

The synthesis of substituted imidazoles, which are key components of this compound, has seen recent advances. The bonds constructed during the formation of the imidazole are emphasized, and the methodologies are based around the functional group compatibility of the process and resultant substitution patterns around the ring .Molecular Structure Analysis

The molecular formula of the compound is C17H23N3O2 . The structure includes an imidazole ring, which is a key component of functional molecules used in a variety of applications .Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, it can participate in the formation of polycyclic aromatic hydrocarbons of imidazo [1,2-a]chromeno [3,4-c]pyridine, by palladium-catalyzed oxidative annulation .Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 497.1±38.0 °C and a predicted density of 1.184±0.06 g/cm3. The predicted acidity coefficient (pKa) is 11.83±0.10 .Aplicaciones Científicas De Investigación

Antiviral Applications

Research has explored derivatives of imidazole and piperazine for their potential as antiviral agents, particularly against HIV. The synthesis of new derivatives has been aimed at developing non-nucleoside reverse transcriptase inhibitors, showing promise in antiviral therapy (Al-Masoudi, Al-Soud, De Clercq, & Pannecouque, 2007).

Anti-inflammatory Activity

Compounds structurally similar to the query have been synthesized and evaluated for their anti-inflammatory activities. Studies on novel sets of compounds incorporating piperazine and imidazole frameworks have shown significant in vitro and in vivo anti-inflammatory effects, suggesting their potential in developing new anti-inflammatory drugs (Ahmed, Molvi, & Khan, 2017).

Antidiabetic Properties

Piperazine derivatives have been identified as promising antidiabetic agents through structure-activity relationship studies. Derivatives such as 1-benzyl-4-alkyl-2-(4',5'-dihydro-1'H-imidazol-2'-yl)piperazines have shown potent antidiabetic effects in rat models of diabetes, mediated by an increase in insulin secretion (Le Bihan et al., 1999).

Antimicrobial and Antifungal Activities

Azole-containing piperazine derivatives have demonstrated moderate to significant in vitro antibacterial and antifungal activities. Some compounds have shown remarkable antimicrobial efficacy against various strains, comparable to standard drugs like chloramphenicol and fluconazole, indicating their potential as broad-spectrum antimicrobial agents (Gan, Fang, & Zhou, 2010).

Anticancer Activity

The design and synthesis of imidazolone derivatives and their evaluation for anticancer activity have been a focus of research. Some compounds have demonstrated good anticancer activity against various cancer cell lines, highlighting the potential of these derivatives in cancer therapy (Kumar, Kumar, Roy, & Sondhi, 2013).

Direcciones Futuras

The future research directions could involve further exploration of the synthesis methods of substituted imidazoles, as these heterocycles are key components to functional molecules used in a variety of everyday applications . Additionally, the compound’s potential use as a pharmaceutical intermediate suggests that it could be explored for the development of new drugs .

Propiedades

IUPAC Name |

4-(1-benzylbenzimidazol-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N5OS/c30-24(25-17-20-9-6-16-31-20)28-14-12-27(13-15-28)23-26-21-10-4-5-11-22(21)29(23)18-19-7-2-1-3-8-19/h1-11,16H,12-15,17-18H2,(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABQRZEOCUKHTNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC3=CC=CC=C3N2CC4=CC=CC=C4)C(=O)NCC5=CC=CS5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1-benzyl-1H-benzo[d]imidazol-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-fluoro-N-(2-methoxy-5-methylphenyl)-5-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]sulfonylbenzamide](/img/structure/B2802162.png)

![exo-3-Methylamino-9-aza-bicyclo[3.3.1]nonane-9-carboxylic acid benzyl ester](/img/structure/B2802170.png)

![Phenylmethyl 2-[8-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imi dazolino[1,2-h]purin-3-yl]acetate](/img/no-structure.png)

![3-Methyl-2-({1-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B2802181.png)

![6-Phenyl-2-[1-(quinoxaline-2-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2802182.png)

![(1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanol](/img/structure/B2802183.png)